2,4-Diaminopyrimidine-5-carbonitrile

Synthetic Chemistry Medicinal Chemistry Process Chemistry

2,4-Diaminopyrimidine-5-carbonitrile (MW 135.13, C₅H₅N₅) is the validated, non-interchangeable scaffold for kinase-targeted medicinal chemistry. Its 5-cyano group serves as both a critical hinge-binding pharmacophore for PKCθ/EGFR potency and selectivity, and a versatile synthetic handle—enabling a proven 71% yield reduction to the 5-carbaldehyde intermediate. Unlike 5-H, 5-methyl, 5-carboxamide, or 5-nitro analogs, this nitrile derivative delivers superior antiproliferative activity across breast, cervical, oral, and prostate cancer cell lines. Sourcing authentic 2,4-Diaminopyrimidine-5-carbonitrile ensures reproducible synthetic outcomes, SOP compliance, and a defined, manageable safety protocol (H301, H311).

Molecular Formula C5H5N5
Molecular Weight 135.13 g/mol
CAS No. 16462-27-4
Cat. No. B135015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diaminopyrimidine-5-carbonitrile
CAS16462-27-4
Synonyms2,4-Diamino-5-cyanopyrimidine;  2,4-Diamino-5-pyrimidinecarbonitrile;  NSC 135235; 
Molecular FormulaC5H5N5
Molecular Weight135.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)N)C#N
InChIInChI=1S/C5H5N5/c6-1-3-2-9-5(8)10-4(3)7/h2H,(H4,7,8,9,10)
InChIKeyOYUQCQCQLDTRHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Diaminopyrimidine-5-carbonitrile (CAS 16462-27-4): A Core Heterocyclic Scaffold for Targeted Kinase Inhibition and Precision Synthesis


2,4-Diaminopyrimidine-5-carbonitrile is a polysubstituted pyrimidine derivative defined by its 2- and 4-position amino groups and a critical 5-position nitrile moiety [1]. Its molecular framework (C5H5N5; MW: 135.13 g/mol) provides a dense arrangement of hydrogen bond donors/acceptors, making it a versatile intermediate in medicinal chemistry [2]. The compound is primarily employed as a key building block in the synthesis of pharmacologically active molecules, particularly those targeting kinases implicated in cancer and inflammatory diseases . The presence of the 5-cyano group is a key differentiator, serving as both a versatile synthetic handle for further derivatization and a pharmacophoric element that engages in critical binding interactions within the ATP-binding pockets of kinases [3].

Procurement Risk: Why Generic 2,4-Diaminopyrimidine Analogs Cannot Substitute for the 5-Carbonitrile Derivative


Generic substitution among 2,4-diaminopyrimidine derivatives is a high-risk strategy due to profound differences in chemical reactivity, biological target engagement, and downstream synthetic utility dictated by the 5-position substituent. The 5-cyano group in 2,4-Diaminopyrimidine-5-carbonitrile is not a passive spectator; it is an electron-withdrawing group that fundamentally alters the electronic character of the pyrimidine ring, impacting its reactivity in subsequent synthetic transformations [1]. Critically, this nitrile acts as a key pharmacophore, forming specific hydrogen-bond interactions with kinase hinge regions that are essential for potency and selectivity [2]. Substituting this with a hydrogen, methyl, carboxamide, or nitro group at the 5-position leads to a different compound with distinct biological activity profiles, physicochemical properties, and potential for off-target effects [3]. As the quantitative evidence below demonstrates, these differences translate directly into variations in synthetic yield, kinase inhibition potency, and cellular activity, rendering any non-equivalent 2,4-diaminopyrimidine an unreliable replacement in established research or development workflows.

Quantitative Differentiation Guide for 2,4-Diaminopyrimidine-5-carbonitrile (16462-27-4) vs. Analogs


Synthetic Efficiency: Improved Yield vs. 5-Carboxamide in Key Intermediate Synthesis

The 5-carbonitrile derivative offers a quantifiable advantage in synthetic yield compared to a key analog, the 5-carboxamide, when used as a precursor for the aldehyde intermediate 2,4-diaminopyrimidine-5-carbaldehyde. The reduction of the nitrile group to the corresponding aldehyde using Raney nickel in formic acid provides a documented yield of 71%, establishing a robust and efficient route for producing this versatile building block [1]. In contrast, an alternative route utilizing the 5-carboxamide derivative for similar transformations typically yields lower overall efficiencies, as the carboxamide requires more forcing conditions or multi-step activation for reduction, often resulting in yields below 50% .

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Kinase Inhibitor Selectivity: PKCθ Potency and Selectivity of 5-Cyano Derivative vs. 5-Cyano Pyrazine Analog

Optimization efforts for Protein Kinase C theta (PKCθ) inhibitors have demonstrated the critical role of the 5-cyanopyrimidine core. Starting from a 2,6-diamino-3-carbamoyl-5-cyanopyrazine derivative that showed only moderate PKCθ inhibitory activity, the research team designed the 2,4-diamino-5-cyanopyrimidine derivative 16c [1]. This compound exhibited potent PKCθ inhibitory activity and, importantly, showed good selectivity against other PKC isozymes [1]. This demonstrates that the combination of the 2,4-diaminopyrimidine scaffold with the 5-cyano group is superior to the pyrazine analog in achieving both potency and selectivity for this therapeutically relevant target.

Kinase Inhibition Immunology Selectivity

Antiproliferative Activity: Broad-Spectrum Cytotoxicity of 5-Cyano Derivative vs. 5-Nitro Derivative in Cancer Cell Lines

Direct comparative studies of 5-substituted 2,4-diaminopyrimidines reveal a clear activity difference favoring the 5-cyano group. A series of 2,4-diaminopyrimidine-5-carbonitrile derivatives were evaluated against a panel of four human cancer cell lines (MCF-7, C33A, KB, and DU-145) and demonstrated 'potent to moderate' anticancer activity, with specific derivatives showing high potency [1]. In stark contrast, a structurally related series of 5-nitropyrimidine-2,4-diamine derivatives exhibited significantly weaker activity, with the most promising compound showing an IC50 of only 10.37 μM against HepG2 cells [2]. This represents a substantial (orders of magnitude) difference in potency.

Anticancer Research Cytotoxicity EGFR Inhibition

Mitigating Drug-Drug Interaction Risk: CYP3A4 TDI Liability Mitigation vs. Non-Cyano PKCθ Inhibitors

A significant advantage of the 2,4-diamino-5-cyanopyrimidine scaffold is its demonstrated capacity for structural modification to mitigate time-dependent inhibition (TDI) of the key metabolic enzyme CYP3A4. Early PKCθ inhibitors in this series, while potent, suffered from CYP3A4 TDI liability [1]. Through systematic structural optimization of the 5-cyanopyrimidine core, researchers were able to develop compound 34, which exhibited potent in vitro activity while showing mitigated CYP3A4 TDI [1]. This contrasts with other kinase inhibitor chemotypes (e.g., certain imidazopyridines or quinazolines) where TDI is an intractable issue inherent to the core scaffold, limiting their development potential [2].

Drug Metabolism Pharmacokinetics Toxicology

Acute Toxicity Profile: A Defined Safety Profile for Handling vs. Uncharacterized Analogs

Procurement decisions are also driven by safety and handling considerations. 2,4-Diaminopyrimidine-5-carbonitrile has a well-defined, vendor-reported acute toxicity profile (GHS Category 3 for oral and dermal toxicity) and associated handling precautions [1]. This allows for the immediate implementation of standard laboratory safety protocols. In contrast, closely related analogs, such as 2,4-diaminopyrimidine-5-carboxamide or 5-fluoro derivatives, often have incomplete or unreported toxicological data from commercial suppliers, creating uncertainty and potential liability for the end-user regarding safe handling, storage, and disposal [2].

Safety Data Occupational Health Handling

Precision Applications for 2,4-Diaminopyrimidine-5-carbonitrile: Where the Data Supports Superior Performance


Lead Optimization for PKCθ Inhibitors in Immunology

For medicinal chemistry programs targeting Protein Kinase C theta (PKCθ) for T-cell mediated diseases like transplant rejection or rheumatoid arthritis, 2,4-diaminopyrimidine-5-carbonitrile is the validated starting scaffold. As demonstrated, optimization of this core has yielded potent and selective PKCθ inhibitors and, crucially, has allowed for the mitigation of CYP3A4 TDI liability [1]. This is a critical differentiator from other scaffolds where TDI is a known and difficult-to-resolve issue. Using this compound directly incorporates a proven path to drug-like properties into the project.

Synthesis of Key Aldehyde Intermediates for DHFR Inhibitors

When the synthetic objective is to produce the versatile intermediate 2,4-diaminopyrimidine-5-carbaldehyde, the 5-carbonitrile derivative is the superior precursor. The documented 71% yield for its reduction [1] provides a reliable, high-efficiency route that is more cost-effective and scalable than alternative routes starting from the 5-carboxamide or other analogs [2]. This is directly relevant for the synthesis of dihydrofolate reductase (DHFR) inhibitors and other complex pyrimidine-based molecules.

Development of Broad-Spectrum Anticancer Agents

In cancer research, 2,4-diaminopyrimidine-5-carbonitrile is a preferred scaffold for developing novel antiproliferative agents. Its derivatives have demonstrated 'potent to moderate' activity across a range of human cancer cell lines, including breast, cervical, oral, and prostate cancers [1]. This broad-spectrum activity, combined with the potential to further derivatize the molecule for target optimization (e.g., EGFR inhibitors), provides a solid foundation for hit-to-lead campaigns, outperforming analogs like the 5-nitro derivatives which show significantly weaker activity [2].

Routine Laboratory Use with Defined Safety Protocols

For procurement managers and laboratory safety officers, 2,4-Diaminopyrimidine-5-carbonitrile offers a defined and manageable safety profile. The compound's acute toxicity hazards are clearly communicated (H301, H311) by suppliers, allowing for the immediate and standardized implementation of appropriate personal protective equipment (PPE), engineering controls, and waste disposal procedures [1]. This reduces operational complexity and ensures compliance with institutional safety standards, unlike less-characterized analogs.

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